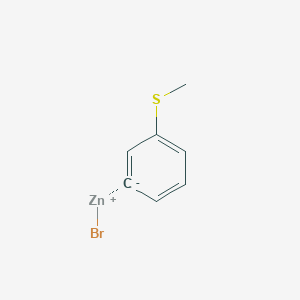![molecular formula C10H9BrN2Zn B14888591 3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)
3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound that features a phenyl group substituted with an imidazole moiety and coordinated to a zinc bromide center. This compound is often used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and stability in solution.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide typically involves the reaction of 3-[(1H-imidazol-1-ylmethyl)]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(1H-imidazol-1-ylmethyl)]phenyl bromide+Zn→3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of automated systems for mixing and monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc center to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The solvent of choice is usually THF due to its ability to stabilize the organozinc species.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and the development of new drugs.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-zinc bonds.
作用機序
The mechanism by which 3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc center to an electrophilic partner. This process is facilitated by the coordination of the imidazole moiety to the zinc, which stabilizes the organozinc species and enhances its reactivity. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the zinc compound acts as a nucleophile.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Lacks the imidazole moiety, making it less versatile in certain reactions.
3-[(1H-imidazol-1-ylmethyl)]phenylmagnesium bromide: Similar structure but with magnesium instead of zinc, leading to different reactivity and stability.
3-[(1H-imidazol-1-ylmethyl)]phenylboronic acid: Used in Suzuki coupling reactions, offering an alternative to zinc-based reagents.
Uniqueness
3-[(1H-imidazol-1-ylmethyl)]phenylzinc bromide is unique due to its combination of a phenyl group and an imidazole moiety coordinated to a zinc center. This structure provides a balance of reactivity and stability, making it particularly useful in cross-coupling reactions where other organometallic reagents may be less effective.
特性
分子式 |
C10H9BrN2Zn |
|---|---|
分子量 |
302.5 g/mol |
IUPAC名 |
bromozinc(1+);1-(phenylmethyl)imidazole |
InChI |
InChI=1S/C10H9N2.BrH.Zn/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;;/h1-2,4-7,9H,8H2;1H;/q-1;;+2/p-1 |
InChIキー |
DBJIIVACXAWRNI-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)CN2C=CN=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



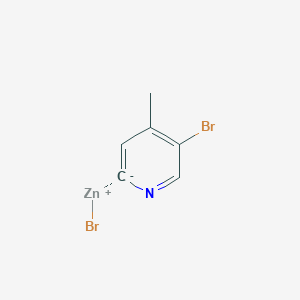
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
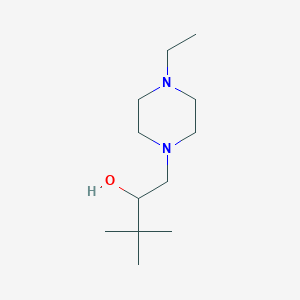

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
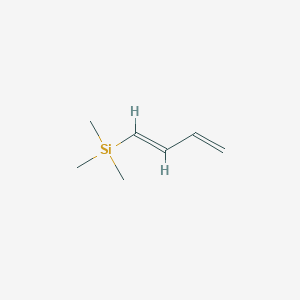
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
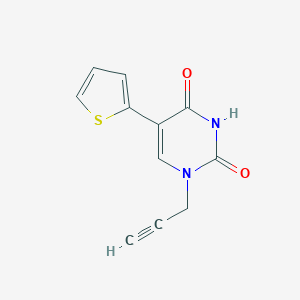
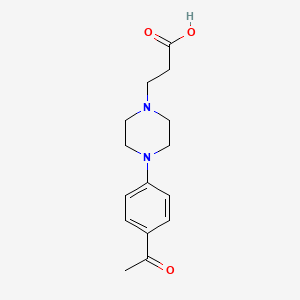
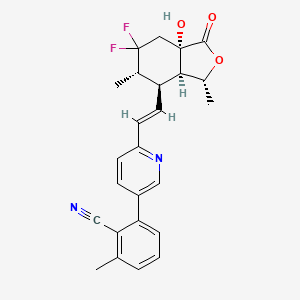
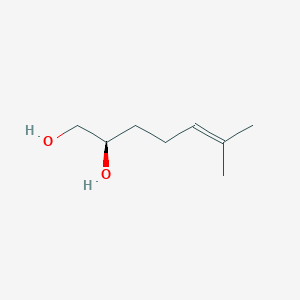
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
